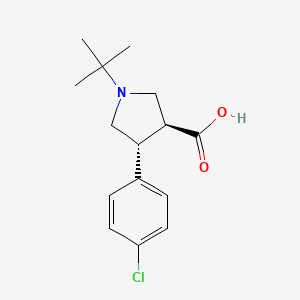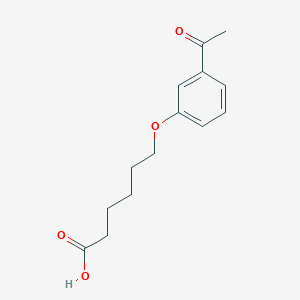![molecular formula C16H19BrFN3O2 B8355171 tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8355171.png)
tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a benzimidazole core substituted with bromine and fluorine atoms, linked to a pyrrolidine ring through a carboxylate group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-5-fluorobenzene-1,2-diamine and (S)-tert-butoxycarbonylpyrrolidine-2-carboxylic acid.
Reaction Conditions: The reaction is carried out in dimethyl sulfoxide (DMSO) as the solvent. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used as the coupling reagent.
Procedure: The starting materials are dissolved in DMSO, followed by the addition of HATU.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzimidazole ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the benzimidazole ring.
Coupling Reactions: The carboxylate group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole ring.
Aplicaciones Científicas De Investigación
tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets. The pyrrolidine ring provides additional structural stability and contributes to the overall molecular conformation .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar tert-butyl carbamate group.
4,4’-Difluorobenzophenone: Contains fluorine atoms and a benzophenone core, but lacks the benzimidazole and pyrrolidine components.
Uniqueness
tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to its combination of a benzimidazole core with bromine and fluorine substitutions, linked to a pyrrolidine ring. This unique structure provides a versatile platform for various chemical reactions and applications, distinguishing it from simpler compounds like tert-butyl carbamate and 4,4’-difluorobenzophenone .
Propiedades
Fórmula molecular |
C16H19BrFN3O2 |
|---|---|
Peso molecular |
384.24 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(5-bromo-6-fluoro-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19BrFN3O2/c1-16(2,3)23-15(22)21-6-4-5-13(21)14-19-11-7-9(17)10(18)8-12(11)20-14/h7-8,13H,4-6H2,1-3H3,(H,19,20)/t13-/m0/s1 |
Clave InChI |
NYUMMUQRDICKIV-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC3=CC(=C(C=C3N2)F)Br |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C2=NC3=CC(=C(C=C3N2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methyl-2-(methylsulfanyl)-5-{[(methylsulfanyl)methoxy]methyl}pyrimidine](/img/structure/B8355106.png)
![tert-butyl 4-[(2S)-3-amino-2-hydroxy-propyl]piperazine-1-carboxylate](/img/structure/B8355112.png)






![N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine](/img/structure/B8355167.png)


